molecular formula C18H18BrNO2 B2629550 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide CAS No. 1421467-15-3

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2629550
CAS No.: 1421467-15-3
M. Wt: 360.251
InChI Key: BGPFRKFLEOBKJU-UHFFFAOYSA-N
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Description

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.251. The purity is usually 95%.
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Scientific Research Applications

Synthetic Opioids and Benzamides

A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, focusing on N-substituted benzamides and acetamides developed at the Upjohn Company in the 1970s and 1980s, shows significant potential for these compounds in understanding opioid receptor activity, substance abuse, and pain management research. This work emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and suggests pre-emptive research on likely compounds to emerge, highlighting the role of stereochemistry in potency and the need for detection methods that consider configuration (Sharma et al., 2018)[https://consensus.app/papers/search-nonfentanil-opioids-illicit-drugs-market-status-sharma/c35736b3a926512e82e63376ec69e649/?utm_source=chatgpt].

Benzofurans and Hallucinogenic Compounds

Research on the pharmacology and toxicity of N-Benzylphenethylamine ("NBOMe") hallucinogens, which are serotonergic hallucinogens inducing profound changes in perception and cognition, shows the relevance of structural modifications in enhancing receptor affinity and hallucinogenic potency. This class of compounds, including benzofurans, demonstrates the impact of molecular modifications on biological activity, pointing to the potential research applications of related compounds in neuropharmacology and toxicology (Halberstadt, 2017)[https://consensus.app/papers/pharmacology-toxicology-nbenzylphenethylamine-nbome-halberstadt/6b111d29edc75a4987d085897eb34e18/?utm_source=chatgpt].

Properties

IUPAC Name

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPFRKFLEOBKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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